Z-Gly-His-OH

説明

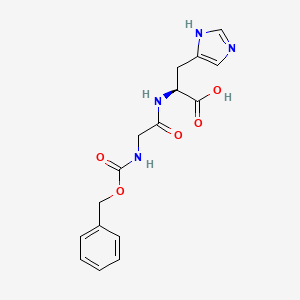

Structure

3D Structure

特性

IUPAC Name |

3-(1H-imidazol-5-yl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O5/c21-14(20-13(15(22)23)6-12-7-17-10-19-12)8-18-16(24)25-9-11-4-2-1-3-5-11/h1-5,7,10,13H,6,8-9H2,(H,17,19)(H,18,24)(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWOHDNBHDHWGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38972-84-8 | |

| Record name | MLS002706744 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

An In-depth Technical Guide to Nα-(Benzyloxycarbonyl)-glycyl-L-histidine (Z-Gly-His-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide science, the precise, stepwise assembly of amino acids is fundamental. This process hinges on the strategic use of protecting groups to temporarily mask reactive functionalities, thereby preventing unwanted side reactions and ensuring the selective formation of peptide bonds.[1][2] Among the arsenal of protective groups available to chemists, the benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of peptide synthesis.[1][3] This guide provides a comprehensive technical overview of Nα-(Benzyloxycarbonyl)-glycyl-L-histidine, commonly abbreviated as Z-Gly-His-OH. This dipeptide is a crucial building block in the synthesis of more complex peptides and peptidomimetics, leveraging the stability and reliable cleavage of the Z-group to facilitate controlled peptide elongation.[2][4]

This document will detail the core chemical properties, physicochemical characteristics, and a reasoned, predictive spectroscopic profile of Z-Gly-His-OH. Furthermore, it will provide field-proven insights into its application, including a detailed experimental protocol for its use in peptide coupling reactions, designed to empower researchers in drug development and biochemical studies.

Section 1: Core Chemical Identity

Z-Gly-His-OH is a dipeptide composed of glycine and L-histidine. The N-terminus of the glycine residue is protected by a benzyloxycarbonyl (Z) group, while the C-terminus of the histidine residue remains a free carboxylic acid, available for subsequent coupling reactions.

-

IUPAC Name : (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-(1H-imidazol-5-yl)propanoic acid

-

Common Synonyms : Z-Gly-His-OH, Cbz-Gly-His-OH, Nα-(Benzyloxycarbonyl)-glycyl-L-histidine

-

CAS Number : 38972-84-8[5]

-

Molecular Formula : C₁₆H₁₈N₄O₅[5]

-

Molecular Weight : 346.34 g/mol [5]

Chemical Structure:

¹ Im = Imidazole Ring

Section 2: Physicochemical Properties

The physical and chemical properties of Z-Gly-His-OH dictate its handling, storage, and application in synthesis. The presence of the aromatic Z-group, the polar peptide backbone, the acidic carboxyl group, and the basic imidazole side chain creates a molecule with distinct characteristics.

Data Summary Table

| Property | Value / Observation | Rationale & Causality |

| Appearance | White to off-white crystalline powder. | This is a typical morphology for purified, protected amino acids and small peptides. |

| Solubility | Limited solubility in water. Soluble in organic solvents like DMSO, DMF, and alcohols. | The hydrophobic benzyloxycarbonyl group reduces aqueous solubility compared to the unprotected dipeptide.[6][7] Protected peptides often require organic or mixed-solvent systems for dissolution, a key consideration in solution-phase synthesis.[8][9] |

| pKa¹ (Carboxylic Acid) | ~2.0 - 2.4 | The pKa of the terminal carboxyl group is expected to be similar to that of other amino acids and peptides (e.g., Glycine pKa ≈ 2.35), influenced by the electron-withdrawing effect of the adjacent protonated amide and imidazole groups.[10][11][12] |

| pKa² (Imidazole Side Chain) | ~6.0 - 6.1 | The imidazole side chain of histidine is a key functional feature, with a pKa near physiological pH.[13][14][15] This allows it to act as both a proton donor and acceptor in different environments, a property often critical for the biological activity of the final peptide.[16] |

| Storage | Store at 2-8°C, desiccated. | As with many peptides and their derivatives, storage in a cool, dry environment prevents degradation via hydrolysis or other side reactions. |

Section 3: Predictive Spectroscopic Profile

While specific spectra for this exact compound are not widely published, a robust spectroscopic profile can be predicted based on its constituent functional groups. This predictive analysis is a crucial tool for in-process reaction monitoring and final product characterization.[17][18]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule.[19]

-

δ 7.2-7.4 ppm (5H, multiplet): Aromatic protons of the phenyl ring from the Z-group.

-

δ ~5.1 ppm (2H, singlet): Benzylic methylene protons (-CH₂-) of the Z-group.

-

δ ~8.0-8.5 ppm (1H, broad doublet): Amide proton between Gly and His.

-

δ ~7.0-7.5 ppm & ~8.0-8.7 ppm (2H, singlets/doublets): Protons on the imidazole ring (C2-H and C4/5-H). Their exact shift is sensitive to pH and solvent.

-

δ ~4.5-4.8 ppm (1H, multiplet): α-proton of the Histidine residue.

-

δ ~3.8-4.0 ppm (2H, doublet): α-protons of the Glycine residue.

-

δ ~3.0-3.2 ppm (2H, multiplet): β-protons of the Histidine side chain.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the key functional groups.[20][21]

-

~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the amide group.

-

~3030 cm⁻¹ (weak): Aromatic C-H stretching.

-

~2950 cm⁻¹ (weak): Aliphatic C-H stretching.

-

~1720-1740 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1690-1710 cm⁻¹ (strong): C=O stretch of the urethane (carbamate) from the Z-group.

-

~1650 cm⁻¹ (strong): Amide I band (C=O stretch) of the peptide bond.

-

~1530 cm⁻¹ (strong): Amide II band (N-H bend and C-N stretch).

-

~1250 cm⁻¹ (strong): C-O stretch of the carbamate and carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis (MS/MS).[22][23]

-

Expected Molecular Ion: [M+H]⁺ at m/z 347.14.

-

Key Fragmentation Pathways: In tandem MS (e.g., Collision-Induced Dissociation), predictable fragmentation occurs along the peptide backbone, yielding b- and y-type ions.[24][25][26]

-

Cleavage of the peptide bond would yield characteristic fragment ions.

-

Loss of the benzyl group (91 Da) or the entire benzyloxycarbonyl group is a common fragmentation pattern for Z-protected peptides.

-

Section 4: Application in Peptide Synthesis

Z-Gly-His-OH is primarily utilized as a dipeptide building block in both solution-phase and solid-phase peptide synthesis (SPPS).

The Role of the Z-Group

The benzyloxycarbonyl (Z) group is a robust N-terminal protecting group with several advantages that justify its continued use:

-

Stability: It is stable to the basic conditions often used for saponification of methyl/ethyl esters and to the mildly acidic conditions used to remove other protecting groups like Boc (tert-butoxycarbonyl), making it orthogonal in many synthetic strategies.[2][3][27]

-

Racemization Suppression: As a urethane-type protecting group, it effectively suppresses racemization of the activated amino acid during peptide coupling.[4]

-

Reliable Cleavage: The Z-group can be cleanly removed under specific, well-established conditions, most commonly:

-

Catalytic Hydrogenolysis: H₂ gas with a Palladium catalyst (e.g., Pd/C). This is a very mild method, yielding the free amine, toluene, and CO₂ as byproducts.[27][28]

-

Strong Acid: HBr in acetic acid (HBr/AcOH). This is a harsher method suitable for substrates that are incompatible with hydrogenation (e.g., those containing sulfur or other reducible groups).[28][29]

-

Experimental Protocol: Solution-Phase Tripeptide Synthesis

This protocol details the coupling of Z-Gly-His-OH to a C-terminally protected amino acid, L-Proline methyl ester (H-Pro-OMe), to form the protected tripeptide Z-Gly-His-Pro-OMe. This is a classic example of peptide bond formation using carbodiimide activators.[30][31]

Objective: To synthesize Z-Gly-His-Pro-OMe via a DCC/HOBt mediated coupling reaction.

Rationale for Reagent Choice:

-

DCC (N,N'-Dicyclohexylcarbodiimide): A powerful dehydrating agent that activates the free carboxyl group of Z-Gly-His-OH, making it susceptible to nucleophilic attack by the amine of H-Pro-OMe.[30]

-

HOBt (1-Hydroxybenzotriazole): An additive used with DCC. It acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to an active ester. This has two critical functions: it minimizes the risk of racemization at the histidine chiral center and prevents the formation of an N-acylurea byproduct.[32][33]

-

Solvent (DMF/DCM): A mixture of Dimethylformamide (DMF) and Dichloromethane (DCM) is often used to ensure all reactants remain in solution.[34]

Step-by-Step Methodology:

-

Reactant Preparation:

-

In a round-bottom flask, dissolve Z-Gly-His-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

-

In a separate flask, prepare a solution of H-Pro-OMe·HCl (1.0 equivalent) in anhydrous DCM. Neutralize with a tertiary base like N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 equivalent) to generate the free amine.

-

-

Activation of Carboxylic Acid:

-

Cool the Z-Gly-His-OH/HOBt solution to 0°C in an ice bath.

-

Add DCC (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution.

-

Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form. This pre-activation step is crucial for minimizing racemization.

-

-

Peptide Coupling:

-

To the activated mixture, add the freshly prepared solution of free H-Pro-OMe from Step 1.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of DCM and Methanol (e.g., 9:1 v/v). The disappearance of the starting materials and the appearance of a new product spot indicate reaction progression.

-

-

Work-up and Purification:

-

After the reaction is complete, filter the mixture to remove the precipitated DCU byproduct.

-

Transfer the filtrate to a separatory funnel and dilute with a larger volume of an organic solvent like Ethyl Acetate.

-

Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution) to remove any unreacted base, then with a weak base (e.g., 5% NaHCO₃ solution) to remove unreacted HOBt and Z-Gly-His-OH, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude tripeptide using flash column chromatography on silica gel if necessary.

-

Workflow Visualization

Caption: Solution-phase synthesis of a protected tripeptide.

Conclusion

Nα-(Benzyloxycarbonyl)-glycyl-L-histidine is a foundational building block in synthetic peptide chemistry. Its well-defined chemical properties, governed by the robust Z-protecting group and the unique imidazole side chain of histidine, make it a reliable and versatile reagent. An understanding of its physicochemical characteristics, predictive spectroscopic profile, and the causality behind its synthetic applications is essential for researchers. The methodologies described herein, grounded in established chemical principles, provide a framework for the successful incorporation of the Gly-His motif into larger peptides, facilitating advancements in drug discovery, materials science, and fundamental biochemical research.

References

-

Wikipedia. (n.d.). Histidine. Retrieved February 23, 2026, from [Link]

-

Carbajo, R. J., & Lim, J. (2022). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. Biorxiv. Retrieved February 23, 2026, from [Link]

-

Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. Retrieved February 23, 2026, from [Link]

-

Various Authors. (2018). How is histidine the only amino acid whith a side chain that ionizes within a physiological pH? Quora. Retrieved February 23, 2026, from [Link]

-

Zhong, W., & Chen, H. (2006). Tandem Parallel Fragmentation of Peptides for Mass Spectrometry. Analytical Chemistry, 78(18), 6599-6606. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved February 23, 2026, from [Link]

-

Brainly. (2023). [FREE] The simplest amino acid is glycine. The pKa value for its carboxylic acid group is 2.34, and the pKa value... Retrieved February 23, 2026, from [Link]

-

MtoZ Biolabs. (n.d.). Mechanism of Peptide Sequencing by Mass Spectrometry. Retrieved February 23, 2026, from [Link]

-

Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Retrieved February 23, 2026, from [Link]

-

De Fino, I., et al. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Retrieved February 23, 2026, from [Link]

-

NESG Wiki. (n.d.). Histidine pKa values... Retrieved February 23, 2026, from [Link]

-

Reddit. (2015). If Histidine is a basic A.A., why does it have a lower pKa than Tyrosine and Cysteine... Retrieved February 23, 2026, from [Link]

-

National Institute of Standards and Technology. (2010). Quantitative Analysis of Peptides with NMR Spectroscopy. Optica Publishing Group. Retrieved February 23, 2026, from [Link]

-

Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. PubMed. Retrieved February 23, 2026, from [Link]

-

Proprep. (2024). Describe the behavior of histidine at pH 7 and its importance in protein structure and function. Retrieved February 23, 2026, from [Link]

-

Chemistry Stack Exchange. (2015). amino acid pka of carboxylic acid. Retrieved February 23, 2026, from [Link]

-

Sametz, D. E., & Zondlo, N. J. (2020). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory... ChemRxiv. Retrieved February 23, 2026, from [Link]

-

Coon, J. J., & Syka, J. E. (2018). Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis. Taylor & Francis Online. Retrieved February 23, 2026, from [Link]

-

Gaigeot, M. P., et al. (2007). Mid-Infrared Spectroscopy of Protected Peptides in the Gas Phase: A Probe of the Backbone Conformation. Fritz Haber Institute. Retrieved February 23, 2026, from [Link]

-

Allen. (n.d.). What is the pl of glycine ? The structure and pKa values are shown below. Retrieved February 23, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 23, 2026, from [Link]

-

Reddy, G. S., & Kumar, S. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]

-

Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

-

Albericio, F., & Subirós-Funosas, R. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved February 23, 2026, from [Link]

-

Narita, M., et al. (1983). Prediction and improvement of protected peptide solubility in organic solvents. PubMed. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? Retrieved February 23, 2026, from [Link]

-

Star Republic. (n.d.). pKa values of amino acids. Retrieved February 23, 2026, from [Link]

-

Pearson. (n.d.). Glycine has pKa values of 2.34 and 9.60. At what pH does glycine... Retrieved February 23, 2026, from [Link]

-

Morales-Serna, J. A., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O-THF while avoiding the use of protecting groups. PubMed. Retrieved February 23, 2026, from [Link]

-

Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved February 23, 2026, from [Link]

-

Morales-Serna, J. A., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility of tagged peptides. Retrieved February 23, 2026, from [Link]

- Google Patents. (2019). WO2019217116A1 - Method for solution-phase peptide synthesis.

-

National Center for Biotechnology Information. (n.d.). Glycyl-histidyl-glycine. PubChem. Retrieved February 23, 2026, from [Link]

-

Gamage, C. M., et al. (2020). Gas-Phase Infrared Spectroscopy of Neutral Peptides: Insights from the Far-IR and THz Domain. PMC. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed... Retrieved February 23, 2026, from [Link]

-

Royal Society of Chemistry. (2022). Development of an amino acid sequence-dependent analytical method for peptides using near-infrared spectroscopy. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (n.d.). Glycine. Retrieved February 23, 2026, from [Link]

-

Thielges, M. C., et al. (2011). Two-Dimensional IR Spectroscopy of Protein Dynamics Using Two Vibrational Labels. The Journal of Physical Chemistry B. Retrieved February 23, 2026, from [Link]

Sources

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. 38972-84-8|Z-Gly-His-OH|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 8. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]

- 10. brainly.com [brainly.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Star Republic: Guide for Biologists [sciencegateway.org]

- 13. Histidine - Wikipedia [en.wikipedia.org]

- 14. quora.com [quora.com]

- 15. nesgwiki.chem.buffalo.edu [nesgwiki.chem.buffalo.edu]

- 16. proprep.com [proprep.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Gas-Phase Infrared Spectroscopy of Neutral Peptides: Insights from the Far-IR and THz Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. research.cbc.osu.edu [research.cbc.osu.edu]

- 23. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Mechanism of Peptide Sequencing by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 26. tandfonline.com [tandfonline.com]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. bachem.com [bachem.com]

- 30. bachem.com [bachem.com]

- 31. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O-THF while avoiding the use of protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. jpt.com [jpt.com]

- 33. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

- 34. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Nα-Benzyloxycarbonyl-Glycyl-L-Histidine (Z-Gly-His-OH)

This guide provides a comprehensive technical overview of Nα-Benzyloxycarbonyl-Glycyl-L-Histidine (Z-Gly-His-OH), a key intermediate in synthetic peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, characterization, and applications, grounding theoretical knowledge in practical, field-proven insights.

Core Molecular Profile

Z-Gly-His-OH is a dipeptide composed of glycine and L-histidine, where the N-terminus of glycine is protected by a benzyloxycarbonyl (Z) group. This strategic protection is fundamental to its utility, preventing unwanted side reactions during the stepwise elongation of peptide chains. The Z-group is a classic and robust protecting group in solution-phase peptide synthesis, valued for its stability under various coupling conditions and its clean removal via catalytic hydrogenation.[1][2]

The physicochemical properties of Z-Gly-His-OH and its constituent amino acids are summarized below for foundational reference.

| Property | Z-Gly-His-OH | Z-Gly-OH | L-Histidine |

| Molecular Formula | C16H18N4O5 | C10H11NO4 | C6H9N3O2 |

| Molecular Weight | 346.34 g/mol | 209.20 g/mol | 155.15 g/mol |

| Appearance | Typically a white to off-white powder | Beige powder | White crystals or powder |

| CAS Number | 38972-84-8 | 1138-80-3 | 71-00-1 |

| Key Functional Groups | Carboxylic acid, Amide, Imidazole, Urethane (Z-group) | Carboxylic acid, Urethane (Z-group) | Carboxylic acid, Amine, Imidazole |

Synthesis of Z-Gly-His-OH: A Solution-Phase Approach

The synthesis of Z-Gly-His-OH is most effectively achieved through solution-phase peptide synthesis. This methodology, while requiring more intricate purification steps compared to solid-phase synthesis, offers scalability and avoids the use of harsh cleavage cocktails. The core of the synthesis is the formation of a peptide bond between Z-Gly-OH and an L-histidine derivative.

A critical consideration is the protection of the L-histidine side chain (the imidazole ring). The imidazole group's nucleophilicity can lead to side reactions, and its basicity can catalyze racemization of the activated amino acid.[1][3] While for some syntheses no side-chain protection is used, employing a temporary protecting group on the imidazole nitrogen, such as benzyloxymethyl (Bom) or trityl (Trt), is best practice to ensure high purity and prevent racemization.[3] However, for simplicity and cost-effectiveness, direct coupling to L-histidine methyl ester is a common approach, relying on careful control of pH and coupling conditions to minimize side reactions.

Experimental Protocol: DCC/HOBt Coupling

This protocol describes a standard and reliable method for synthesizing Z-Gly-His-OH via dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt) mediated coupling, followed by saponification.

Step 1: Activation of Z-Gly-OH

-

Dissolve Z-Gly-OH (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

Causality Insight: HOBt is crucial here. It reacts with the O-acylisourea intermediate formed from DCC and Z-Gly-OH to generate an active ester. This two-step activation minimizes the risk of racemization and suppresses the formation of N-acylurea byproducts, which are common issues in carbodiimide-mediated couplings.[1]

Step 2: Coupling with L-Histidine Methyl Ester

-

In a separate flask, suspend L-Histidine methyl ester dihydrochloride (1.0 equivalent) in anhydrous DCM.

-

Cool the suspension to 0°C and add a base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.2 equivalents), to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes.

-

Filter the DCU precipitate from the activated Z-Gly-OH solution directly into the L-Histidine methyl ester solution.

-

Rinse the reaction flask and filter cake with a small amount of anhydrous DCM to ensure complete transfer.

-

Stir the combined reaction mixture at room temperature overnight.

Step 3: Work-up and Purification of Z-Gly-His-OMe

-

Filter the reaction mixture to remove any newly formed DCU precipitate.

-

Transfer the filtrate to a separatory funnel and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide ester, Z-Gly-His-OMe.

Step 4: Saponification to Z-Gly-His-OH

-

Dissolve the crude Z-Gly-His-OMe in a mixture of methanol and water.

-

Add 1N NaOH (1.1 equivalents) and stir at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with 1N HCl to a pH of approximately 5-6.

-

Remove the methanol under reduced pressure.

-

The aqueous solution can be cooled to induce crystallization of Z-Gly-His-OH, or the product can be extracted with a suitable organic solvent like ethyl acetate.

-

The final product can be purified by recrystallization from a solvent system such as water/ethanol.

Synthesis Workflow Diagram

Sources

Technical Guide: Solubility Profile and Handling of Z-Gly-His-OH

[1][2][3]

23Executive Summary

Z-Gly-His-OH is a dipeptide derivative widely utilized as a substrate for proteolytic enzymes (e.g., papain) and in metallopeptide studies.[][2] Its solubility is governed by the competition between the hydrophobic Carbobenzyloxy (Z) protecting group and the ionizable Histidine imidazole side chain.

While the "Z" group imparts significant hydrophobicity, rendering the compound sparingly soluble in neutral water, the molecule acts as a "solubility switch" responsive to pH. This guide provides a mechanistic understanding of these interactions and standardized protocols for preparing stable stock solutions.

Physicochemical Profile & Solubility Mechanism[1][2][3][5][6][7][8]

To master the solubility of Z-Gly-His-OH, one must understand its ionization states.[][2] The molecule contains three critical functional groups:[4]

-

N-Terminal Z-Group (Benzyl carbamate): Highly hydrophobic, non-ionizable.[][2] Promotes

- -

Histidine Imidazole: Weak base (

).[][2] Protonation below pH 6.0 significantly enhances aqueous solubility.[][2] -

C-Terminal Carboxyl: Weak acid (

).[][2] Deprotonation above pH 4.0 creates a negative charge.[2]

The Solubility "Switch"

-

pH < 3 (Acidic): The imidazole is protonated (

) and the carboxyl is protonated ( -

pH 4–6 (Weakly Acidic): Imidazole (

) and Carboxyl ( -

pH > 8 (Basic): Imidazole (

) and Carboxyl (

Solvent Compatibility Matrix

The following table summarizes the solubility behavior of Z-Gly-His-OH across standard laboratory solvents.

| Solvent System | Solubility Rating | Primary Mechanism | Recommended Use |

| DMSO (Dimethyl Sulfoxide) | High (>50 mg/mL) | Dipolar aprotic disruption of H-bonds; solvates Z-group.[][2] | Primary Stock Solution (Cryopreservation compatible).[][2] |

| DMF (Dimethylformamide) | High (>50 mg/mL) | Similar to DMSO; solvates hydrophobic regions.[][2] | Peptide synthesis; non-aqueous reactions.[][2] |

| Acetic Acid (Glacial or 10-50%) | High | Protonation of His imidazole; disrupts aggregation.[][2] | Preparing samples for purification or acidic assays.[][2] |

| Methanol / Ethanol | Moderate | Solvates Z-group; requires water cosolvent for stability.[][2] | Enzyme substrate working solutions. |

| Water (pH 7.0) | Poor (<1 mg/mL) | Hydrophobic effect of Z-group dominates.[][2] | Not recommended for initial dissolution.[] |

| 0.1 M NaOH | High | Deprotonation of C-terminus (Salt formation).[][2] | Aqueous buffers at basic pH.[][2] |

| 0.1 M HCl | High | Protonation of Imidazole (Salt formation).[] | Aqueous buffers at acidic pH.[][2] |

Mechanistic Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on your downstream application.

Figure 1: Decision tree for solubilizing Z-Gly-His-OH based on experimental requirements.

Experimental Protocols

Protocol A: Preparation of a Universal Stock Solution (DMSO)

Best for: Long-term storage, enzyme assays, and cell culture spikes.[][2]

Scientific Rationale: DMSO acts as a universal solvent that disrupts intermolecular hydrogen bonding and effectively solvates the aromatic Z-group.[] It prevents the "gelation" often seen with peptide derivatives in water.

-

Weighing: Accurately weigh 3.5 mg of Z-Gly-His-OH into a sterile microcentrifuge tube.

-

Solvent Addition: Add 100 µL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

-

Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

-

Note: If particulates remain, sonicate for 10 seconds in a water bath.[2]

-

-

Concentration: This yields a ~100 mM stock solution.[][2][5][6]

-

Storage: Aliquot and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles to prevent moisture absorption (DMSO is hygroscopic).[][2]

Protocol B: Self-Validating Aqueous Dissolution (pH Titration)

Best for: Applications where organic solvents (DMSO) are strictly prohibited.[][2]

Scientific Rationale: This protocol leverages the

-

Suspension: Weigh 1 mg of Z-Gly-His-OH into 1 mL of ultrapure water.

-

Observation: The solid will likely float or form a cloudy suspension (Self-Validation: If it dissolves immediately, verify compound identity/salt form).[][2]

-

-

Titration (Acidic Route):

-

Add 0.1 M HCl dropwise (approx. 5-10 µL increments) while vortexing.

-

Monitor clarity. As pH drops below 5.0, the solution will clarify as the imidazole protonates.

-

-

Titration (Basic Route):

-

Alternatively, add 0.1 M NaOH dropwise.[2]

-

As pH rises above 8.0, the carboxylate repulsion and salt formation will clarify the solution.

-

-

Back-Titration (Caution): Once dissolved, slowly adjust to the desired pH.

-

Warning: Rapid adjustment to pH 5-6 may cause the peptide to precipitate as it passes through its hydrophobic zwitterionic window.[]

-

Troubleshooting & Common Pitfalls

| Issue | Cause | Corrective Action |

| Gelation in Water | Hydrophobic Z-group stacking at neutral pH.[][2] | Add 10-20% Acetic Acid or switch to DMSO stock method.[][2] |

| Precipitation upon Dilution | "Crash out" effect when diluting DMSO stock into aqueous buffer.[] | Ensure the aqueous buffer is warm (25°C) and vortex during addition. Keep final DMSO < 5%.[][2] |

| Racemization | Exposure to strong bases (pH > 12) for extended periods.[][2] | Use mild bases (NaHCO3) or limit exposure time to high pH.[][2] |

| Opaque Solution | Incomplete dissolution or impurities.[][2] | Sonicate. If opacity persists, filter through a 0.22 µm PTFE filter (do not use nylon for acidic solutions).[2] |

References

-

Sigma-Aldrich. Product Information: Z-Gly-OH and Derivatives.[][2] (Accessed 2023).[][2] Detailed physicochemical properties of Z-protected amino acids.

-

Needham, T. E. (1970).[][2][7] The Solubility of Amino Acids in Various Solvent Systems.[8][9][7] University of Rhode Island, Dissertations.[2][7] Describes the solubility mechanics of glycine derivatives in hydroalcoholic systems.

-

BenchChem. Overcoming Peptide Solubility Issues. (2025).[][2][5] Protocols for dissolving neutral/hydrophobic peptides using pH adjustment. [][2]

-

National Institutes of Health (NIH). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. (2025).[][2][5] Mechanistic insight into DMSO-peptide interactions.

-

ChemicalBook. Z-Gly-Phe-OH and Z-Gly-His-OH Properties. (2026).[][2] General solubility and property data for Z-dipeptides.

Sources

- 2. gly-gly-his (CAS 7451-76-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 38972-84-8|Z-Gly-His-OH|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. personal.cityu.edu.hk [personal.cityu.edu.hk]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

A Technical Guide to Investigating the Potential Biological Activities of N-α-benzyloxycarbonyl-Glycyl-L-Histidine (Z-Gly-His-OH)

Preamble: From Synthetic Precursor to Bioactive Candidate

N-α-benzyloxycarbonyl-Glycyl-L-Histidine (Z-Gly-His-OH) is a dipeptide derivative primarily recognized in the context of peptide synthesis. The N-terminal benzyloxycarbonyl (Z) group serves as a crucial protecting moiety, enabling controlled, sequential peptide chain elongation.[1][2] However, the intrinsic biological potential of this molecule, particularly upon in vivo or in vitro cleavage of the Z-group to yield Glycyl-L-Histidine (Gly-His), remains a compelling area for exploration.

This technical guide moves beyond the established synthetic utility of Z-Gly-His-OH to propose a comprehensive framework for investigating its potential as a bioactive agent. The scientific rationale is grounded in the well-documented biological activities of its constituent components: the potent anti-inflammatory and neuroprotective amino acid, Glycine, and the antioxidant and metal-chelating properties associated with Histidine-containing peptides.[3][4][5] We hypothesize that upon deprotection, the resultant Gly-His dipeptide could exhibit synergistic or novel antioxidant, anti-inflammatory, and neuroprotective activities.

This document provides researchers, scientists, and drug development professionals with the foundational logic, validated experimental workflows, and detailed protocols necessary to systematically evaluate these hypotheses. We will delineate the causal reasoning behind experimental choices, ensuring each proposed protocol functions as a self-validating system for generating robust and decision-ready data.

Section 1: Hypothesized Biological Activities & Mechanistic Rationale

The potential bioactivities of Z-Gly-His-OH are predicated on the functions of its core Gly-His structure.

Antioxidant Potential

The imidazole ring of the histidine residue is a key pharmacophore for antioxidant activity, capable of scavenging free radicals and chelating pro-oxidant transition metals.[6][7] Peptides containing histidine have demonstrated significant antioxidant capabilities.[8] Furthermore, the natural tripeptide Gly-His-Lys (GHK) is a known endogenous antioxidant that reduces reactive oxygen species (ROS).[9][10]

Hypothesized Mechanism: The Gly-His dipeptide is expected to act as a direct free radical scavenger via a hydrogen atom transfer (HAT) mechanism from the imidazole ring. It may also exert indirect antioxidant effects by chelating metal ions like Fe(II) and Cu(II), which catalyze the formation of ROS.

Anti-Inflammatory Activity

Glycine, the N-terminal amino acid, is a well-established anti-inflammatory agent.[5] It can suppress the activation of inflammatory cells like macrophages, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][5] The primary mechanism involves the modulation of key signaling pathways, most notably the inhibition of Nuclear Factor-kappa B (NF-κB) activation.[3]

Hypothesized Mechanism: We postulate that Gly-His will exert anti-inflammatory effects by attenuating the pro-inflammatory cascade in activated immune cells. This is likely mediated by the glycine moiety, which can suppress the activation of transcription factors like NF-κB, leading to downstream downregulation of inflammatory cytokine and mediator production.[3]

Neuroprotective Effects

Both constituent amino acids suggest a strong potential for neuroprotection. Glycine has demonstrated neuroprotective effects against oxidative stress-induced neurodegeneration by modulating signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway.[4][11] Histidine-containing peptides are also being investigated for their neuroprotective potential.[12] The antioxidant activity described above is intrinsically linked to neuroprotection, as oxidative stress is a primary driver of neuronal cell death in many pathological conditions.[13]

Hypothesized Mechanism: The neuroprotective potential of Gly-His is likely multifactorial. It may directly mitigate neuronal damage by scavenging ROS (antioxidant effect) and suppress neuroinflammation (anti-inflammatory effect). Furthermore, it could modulate intracellular stress-activated signaling pathways, such as the JNK pathway, to inhibit apoptosis and promote neuronal survival.[4][11]

Section 2: Experimental Framework & Validating Protocols

A tiered approach is recommended, beginning with simple, rapid in vitro chemical assays and progressing to more complex cell-based models to confirm biological relevance.

Overall Investigative Workflow

The following diagram outlines a logical progression for the comprehensive evaluation of Z-Gly-His-OH. The initial deprotection step is critical, as the Z-group is expected to render the molecule inactive.

Caption: Investigative workflow for evaluating the bioactivity of Gly-His.

In Vitro Antioxidant Activity Protocols

These assays provide a baseline assessment of the direct antioxidant capacity of the deprotected dipeptide, Gly-His.

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[14][15]

-

Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound (Gly-His) and a standard (e.g., Ascorbic Acid) in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. Include a control well with 100 µL of methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Analysis: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

This assay measures antioxidant activity within a cellular environment, providing greater biological relevance.[8][16]

-

Cell Seeding: Plate human dermal fibroblast (HDF) cells in a 96-well black plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove media and wash cells with PBS. Treat cells with various concentrations of Gly-His and 25 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe in serum-free media for 1 hour.

-

Induction of Oxidative Stress: Add a ROS-inducing agent, such as hydrogen peroxide (H₂O₂) or AAPH, to the wells (except for negative controls) and incubate for the desired time.

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[8]

-

Analysis: Compare the fluorescence intensity (indicative of intracellular ROS levels) between the Gly-His treated groups and the untreated, ROS-induced control group.

| Assay Type | Principle | Endpoint | Typical Standard |

| DPPH | Hydrogen Atom Transfer[17] | Colorimetric (517 nm) | Ascorbic Acid, Trolox |

| ABTS | Electron Transfer[17] | Colorimetric (734 nm) | Trolox |

| FRAP | Ferric Reducing Power[17] | Colorimetric (593 nm) | FeSO₄, Trolox |

| CAA | Intracellular ROS Scavenging[16] | Fluorescence (Ex/Em ~485/535 nm) | Quercetin |

| Table 1: Summary of Common In Vitro Antioxidant Assays. |

Anti-Inflammatory Activity Protocol

This protocol uses a standard cell-based model of inflammation.

-

Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of Gly-His for 2 hours.

-

Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

NO Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Compare NO production in Gly-His treated groups to the LPS-only control. Further analysis of the supernatant for cytokines like TNF-α and IL-6 can be performed using commercial ELISA kits.[18]

Caption: Hypothesized inhibition of the NF-κB pathway by Gly-His.

Neuroprotection Protocol

This protocol assesses the ability of the compound to protect neuronal cells from oxidative stress-induced death.

-

Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. For experiments, seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.[19][20]

-

Pre-treatment: Treat the cells with various concentrations of Gly-His for 24 hours. Include a vehicle control.[19]

-

Induction of Neurotoxicity: Add a neurotoxic agent, such as 100 µM H₂O₂, to the wells (except for the viability control) and incubate for another 24 hours.[19]

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.[19]

-

-

Analysis: Express cell viability as a percentage of the control group (untreated, non-stressed cells). A significant increase in viability in the Gly-His pre-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

| Assay Type | Principle | Endpoint | Interpretation |

| MTT | Mitochondrial reductase activity[19] | Colorimetric (570 nm) | Measures cell viability |

| LDH | Release of lactate dehydrogenase from damaged cells[19] | Colorimetric (~490 nm) | Measures cytotoxicity |

| Hoechst Staining | Nuclear morphology visualization[19] | Fluorescence Microscopy | Identifies apoptotic cells (condensed/fragmented nuclei) |

| Western Blot | Protein expression analysis[20] | Chemiluminescence | Measures levels of apoptotic markers (Bax, Bcl-2, Caspase-3) |

| Table 2: Common Assays for Quantifying Neuroprotection. |

Section 3: Concluding Remarks and Future Directions

The framework presented in this guide provides a robust, multi-tiered strategy for elucidating the potential biological activities of Z-Gly-His-OH. The foundational hypothesis rests on the well-documented properties of its constituent amino acids, glycine and histidine. Initial chemical assays will confirm the core antioxidant capacity of the deprotected Gly-His dipeptide, while subsequent cell-based models are crucial for validating its anti-inflammatory and neuroprotective efficacy in biologically relevant systems.

Positive results from this investigative cascade would warrant further exploration, including more complex in vivo models of inflammation or neurodegeneration to assess therapeutic potential, bioavailability, and safety profiles.[21][22] The transition from a simple synthetic building block to a potential therapeutic agent is a complex but logical journey, and the experimental pathways detailed herein provide the critical first steps for that transformation.

References

- Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Porsolt.

- BenchChem. (2025). Application Notes and Protocols for Neuroprotection Assays: A Focus on Progesterone and its Analogs. BenchChem.

- ResearchGate. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?. ResearchGate.

- MDPI. (2025). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. MDPI.

- BioIVT. (n.d.). Antioxidant Assays. BioIVT.

- MDPI. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. MDPI.

- PubMed. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. PubMed.

- BenchChem. (2025). Application Notes and Protocols for the Use of Glycyl-L-Histidine (Gly-His) in Cell Culture Studies. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. BenchChem.

- MDPI. (2023). Antioxidant Assays. MDPI Encyclopedia.

- PubMed. (n.d.). In Vivo Models for Inflammatory Arthritis. PubMed.

- Springer Nature. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Protocols.

- Sygnature Discovery. (n.d.). Inflammation and Immunology Models. Sygnature Discovery.

- PubMed Central. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed Central.

- Sigma-Aldrich. (2026). Z-Gly-OH 99 1138-80-3. Sigma-Aldrich.

- MDPI. (2023). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. MDPI.

- PubMed Central. (n.d.). The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals. PubMed Central.

- PubMed. (2011). Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. PubMed.

- PubMed Central. (2023). Glycine: The Smallest Anti-Inflammatory Micronutrient. PubMed Central.

- PubMed. (2020). Glycine, the smallest amino acid, confers neuroprotection against D-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain. PubMed.

- MDPI. (2025). Protective Functions of β-Alanyl-L-Histidine and Glycyl-L-Histidyl-L-Lysine Glycoconjugates and Copper in Concert. MDPI.

- BenchChem. (2025). The Strategic Advantage of Z-D-His-OH in Peptide Synthesis: A Comparative Guide. BenchChem.

- PubMed. (n.d.). Antioxidant properties of hydroxy-flavones. PubMed.

- PubMed. (2003). L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent. PubMed.

- MDPI. (2025). Genes That Associated with Action of ACTH-like Peptides with Neuroprotective Potential in Rat Brain Regions with Different Degrees of Ischemic Damage. MDPI.

- PubMed. (2013). Anti-inflammatory effects of Z-ligustilide nanoemulsion. PubMed.

- ResearchGate. (2025). Antioxidants, anti-inflammatory, and antidiabetic effects of the aqueous extracts from Glycine species and its bioactive compounds. ResearchGate.

- PubMed Central. (2020). Glycine, the smallest amino acid, confers neuroprotection against d-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain. PubMed Central.

- MDPI. (2023). Glutathione-Mediated Neuroprotective Effect of Purine Derivatives. MDPI.

- ResearchGate. (2025). Neuroprotective Effects of Glycine for Therapy of Acute Ischaemic Stroke. ResearchGate.

Sources

- 1. Z-Gly-OH 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Glycine: The Smallest Anti-Inflammatory Micronutrient - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycine, the smallest amino acid, confers neuroprotection against D-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Glycine, the smallest amino acid, confers neuroprotection against d-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genes That Associated with Action of ACTH-like Peptides with Neuroprotective Potential in Rat Brain Regions with Different Degrees of Ischemic Damage [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Antioxidant properties of hydroxy-flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bioivt.com [bioivt.com]

- 17. mdpi.com [mdpi.com]

- 18. Anti-inflammatory effects of Z-ligustilide nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Leading In Vivo and In Vitro Inflammation Models | PORSOLT [porsolt.com]

- 22. mdpi.com [mdpi.com]

Technical Application Note: Strategic Deprotection of Z-Gly-His-OH

Abstract

This technical guide details the protocol for the removal of the Benzyloxycarbonyl (Z or Cbz) protecting group from the dipeptide Z-Gly-His-OH. While Z-group removal is a standard operation in peptide synthesis, the presence of the Histidine (His) residue introduces specific kinetic challenges due to catalyst poisoning by the imidazole side chain. This document provides two validated methodologies: Catalytic Hydrogenolysis (Method A) , optimized to overcome imidazole interference, and Acidolytic Cleavage (Method B) as a robust alternative.

Chemical Strategy & Mechanistic Insight

The Substrate Challenge

The Z group (carbamate) is typically removed via neutral hydrogenolysis (

-

The "Histidine Effect": The imidazole nitrogen of Histidine possesses a lone pair of electrons that can coordinate strongly with the Palladium (Pd) surface. This competitive binding effectively "poisons" the catalyst, drastically reducing the turnover frequency (TOF) of the hydrogenolysis reaction.

-

The Solution: Protonation of the imidazole ring renders it non-nucleophilic, preventing it from binding to the catalyst. Therefore, the inclusion of a weak acid (Acetic Acid) in the solvent system is not optional—it is mechanistically essential for efficient cleavage.

Reaction Mechanism (Hydrogenolysis)

The cleavage follows a heterogeneous mechanism:

-

Adsorption: The Z-peptide adsorbs onto the Pd surface.

-

Cleavage: Hydrogen is activated on the metal surface; the benzylic C-O bond is cleaved, releasing Toluene.

-

Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to release

and the free amine (Gly-His-OH).

Figure 1: Mechanism of Z-group hydrogenolysis. Note the inhibitory pathway of the Histidine imidazole ring, which must be mitigated via protonation.

Experimental Protocols

Method A: Catalytic Hydrogenolysis (Standard)

Best for: Scalable synthesis, mild conditions, preserving acid-sensitive linkers.

Reagents & Equipment[1][2][3]

-

Substrate: Z-Gly-His-OH.

-

Catalyst: 10% Palladium on Carbon (Pd/C), wet support (approx. 50% water) is preferred for safety.

-

Solvent: Methanol (MeOH) / Acetic Acid (AcOH) mixture (9:1 v/v).

-

Hydrogen Source:

balloon (for <1g scale) or Parr Hydrogenator (for >1g scale). -

Filtration: Celite 545 filter aid.

Protocol Steps

-

Solvent Preparation: Prepare a solution of MeOH:AcOH (9:1). The AcOH is critical to protonate the His imidazole.

-

Dissolution: Dissolve Z-Gly-His-OH in the solvent mixture. Concentration should be approx. 0.05 M to 0.1 M.

-

Note: If solubility is poor, warm gently to 30°C or add small amounts of water.

-

-

Inerting (Safety Critical): Flush the reaction flask with Nitrogen (

) or Argon to remove oxygen.-

Warning: Pd/C is pyrophoric. Never add dry catalyst to a solvent containing air.

-

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to peptide mass).

-

Tip: If using dry Pd/C, pre-wet it with a small amount of toluene or water under inert gas before adding to the methanol solution to prevent ignition.

-

-

Hydrogenation:

-

Balloon Method: Evacuate the flask (carefully, do not boil solvent) and backfill with

three times. Leave under -

Parr Shaker: Pressurize to 30-40 psi.

-

-

Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check via TLC (System: n-BuOH/AcOH/H2O 4:1:1). Product H-Gly-His-OH will stay at the baseline or show a significant Rf shift and stain positive with Ninhydrin (free amine).

-

-

Work-up:

Method B: Acidolytic Cleavage (HBr/AcOH)

Best for: Small scale, when hydrogenation equipment is unavailable, or if the peptide contains sulfur (Cys/Met) which poisons Pd catalysts irreversibly.

Reagents

-

Reagent: 33% Hydrobromic Acid (HBr) in Acetic Acid.[3]

-

Precipitation Solvent: Diethyl Ether (cold).

Protocol Steps

-

Setup: Place Z-Gly-His-OH in a round-bottom flask with a stir bar.

-

Reaction: Add 33% HBr/AcOH (approx. 5-10 mL per gram of peptide).

-

Time: Stir at Room Temperature for 60–90 minutes.

-

Note: Evolution of

may be observed initially.

-

-

Precipitation: Pour the reaction mixture slowly into a 10-fold excess of cold Diethyl Ether (

). -

Collection: The peptide hydrobromide salt (H-Gly-His-OH

2HBr) will precipitate. Filter or centrifuge to collect the solid.[5] -

Washing: Wash the pellet 3 times with cold ether to remove residual acid and benzyl bromide byproducts.

Data Analysis & Validation

Quantitative Summary

| Parameter | Method A ( | Method B (HBr/AcOH) |

| Yield (Typical) | 90 - 98% | 85 - 95% |

| Reaction Time | 2 - 6 Hours | 1 - 1.5 Hours |

| Purity (Crude) | High (Clean conversion) | Moderate (Benzyl bromide byproducts) |

| Salt Form | Acetate (if lyophilized) | Hydrobromide |

| Scalability | Excellent | Good (Corrosive waste) |

Quality Control (QC)

-

HPLC: Monitor the shift in retention time. The deprotected peptide (H-Gly-His-OH) is significantly more polar than the Z-protected starting material and will elute earlier on a C18 column.

-

Mass Spectrometry (ESI-MS):

-

Z-Gly-His-OH MW: ~346.3 Da

-

H-Gly-His-OH MW: ~212.2 Da

-

Target Mass: Look for

. Loss of 134 Da (Z group) confirms deprotection.

-

Troubleshooting Guide

Figure 2: Decision tree for troubleshooting incomplete Z-removal.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The authoritative text on protection/deprotection mechanics).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Comprehensive review of peptide protecting groups including Z).

-

Felix, A. M., et al. (1978). Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation. The Journal of Organic Chemistry, 43(21), 4194-4196. (Discusses catalytic transfer hydrogenation as an alternative).

-

Bodanszky, M. (1993). Principles of Peptide Synthesis (2nd ed.). Springer-Verlag. (Classic text detailing the "Histidine poisoning" phenomenon and acidolytic cleavage).

Sources

troubleshooting incomplete deprotection of Z-Gly-His-OH

Case ID: Z-GRP-REM-HIS-001 Topic: Troubleshooting Incomplete Deprotection of Z-Gly-His-OH Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Diagnostic Workflow

The Problem:

Removing the Benzyloxycarbonyl (Z or Cbz) group from Histidine-containing peptides (like Z-Gly-His-OH) is notoriously difficult. Standard hydrogenolysis (

The Root Causes:

-

Catalyst Poisoning: The imidazole side chain of Histidine coordinates strongly with Palladium, deactivating the catalyst.

-

Solubility Mismatch: The Z-protected starting material is hydrophobic, while the deprotected product (H-Gly-His-OH) is highly polar. Precipitation of the product onto the catalyst surface can physically block active sites.

Diagnostic Decision Tree: Use the following workflow to determine the correct corrective action for your specific situation.

Figure 1: Diagnostic logic for identifying the root cause of incomplete Z-removal in Histidine peptides.

Technical Deep Dive: The "Why" and "How"

Issue 1: Catalyst Poisoning (The Imidazole Effect)

In neutral solvents (MeOH, EtOH), the imidazole ring of Histidine exists in equilibrium with its unprotonated form. The nitrogen lone pair on the imidazole ring is a potent ligand for transition metals. It binds to the Palladium surface, effectively "poisoning" the catalyst and preventing the adsorption of hydrogen gas required for cleavage.

Corrective Protocol: Protonation Strategy

By lowering the pH, we protonate the imidazole ring (

Protocol A: Acid-Assisted Hydrogenolysis

Best for: Standard setups where solubility is not the primary issue.

-

Solvent System: Dissolve Z-Gly-His-OH in Methanol (MeOH) or Ethanol (EtOH).

-

Additive: Add Acetic Acid (AcOH) to a concentration of 10% (v/v).

-

Note: If the reaction is still slow, use 1.0 equivalent of HCl (1M in MeOH). Warning: Prolonged exposure to HCl can hydrolyze peptide bonds; monitor carefully.

-

-

Catalyst: Add 10 wt% Pd/C (10% loading). Use a higher catalyst ratio than usual (20% by weight of peptide) to account for minor poisoning.

-

Execution: Sparge with

gas (balloon pressure is usually sufficient) for 4–12 hours. -

Workup: Filter catalyst over Celite. Concentrate. The product will be the acetate or hydrochloride salt.

Issue 2: Solubility & Kinetics

Z-Gly-His-OH is relatively hydrophobic, but the product H-Gly-His-OH is a zwitterion that is insoluble in pure alcohols. If the product precipitates on the catalyst, the reaction stops.

Corrective Protocol: Transfer Hydrogenation This method generates hydrogen in situ on the catalyst surface, often resulting in faster kinetics and better solubility handling.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Stubborn reactions or when gas cylinders are unavailable.

-

Reagents:

-

Substrate: Z-Gly-His-OH (1 mmol)

-

Hydrogen Donor: Ammonium Formate (3–5 mmol) or 1,4-Cyclohexadiene (10 mmol).

-

Catalyst: 10% Pd/C.[1]

-

-

Solvent: Methanol (dry).

-

Procedure:

-

Dissolve peptide and donor in MeOH under inert atmosphere (

). -

Add Pd/C carefully.

-

Stir effectively at Room Temperature (Ammonium Formate) or Reflux (Cyclohexadiene).

-

Observation: Evolution of

gas indicates the reaction is proceeding.

-

-

Time: Usually complete in 1–4 hours.

-

Advantage: Ammonium formate breaks down into

,

The "Nuclear Option": Acidolysis

If catalytic methods fail entirely (rare for Z-groups, but possible if the peptide contains Sulfur poisons like Cys/Met, though not present in Gly-His), use acidolysis.

Protocol C: HBr in Acetic Acid

Warning: Harsh conditions. Strictly anhydrous.

-

Reagent: 33% HBr in Glacial Acetic Acid.

-

Scavenger: Add Thioanisole (5-10 eq) or Pentamethylbenzene.

-

Why? The benzyl carbocation (

) generated during cleavage can attack the imidazole ring (

-

-

Procedure:

-

Dissolve peptide in the reagent mixture at Room Temperature.

-

Stir for 30–60 minutes.

-

Precipitate product by adding cold Diethyl Ether (

).

-

-

Cleanup: The product precipitates as the hydrobromide salt.

Comparative Data & Selection Guide

| Parameter | Hydrogenolysis ( | Transfer Hydrogenation | Acidolysis (HBr/AcOH) |

| Primary Mechanism | Catalytic surface reduction | In situ H-donor reduction | Acid-catalyzed cleavage ( |

| His-Compatibility | Low (requires acid additive) | Medium (buffer effect) | High (unaffected by poisoning) |

| Side Reactions | Imidazole poisoning | Incomplete donor removal | Benzyl migration (needs scavenger) |

| Workup Difficulty | Low (Filtration) | Low (Sublimation/Filtration) | Medium (Precipitation/Wash) |

| Recommendation | First Choice (with AcOH) | Second Choice (if slow) | Last Resort |

Frequently Asked Questions (FAQ)

Q: I see a new peak on HPLC with Mass +90. What is it?

A: This is likely the

-

Fix: Use HBr/AcOH with thioanisole scavenger, or ensure your hydrogenolysis is strictly protonated to prevent the imidazole from acting as a nucleophile.

Q: Can I use liquid HF? A: Yes, HF is excellent for Z-removal and will not be poisoned by Histidine. However, it requires specialized Teflon apparatus and safety protocols. For a simple dipeptide like Z-Gly-His-OH, HBr/AcOH is a safer alternative if hydrogenation fails.

Q: My product H-Gly-His-OH is hygroscopic. How do I handle it? A: Small His-peptides are often hygroscopic salts (Acetate or HCl). Lyophilize the product immediately after filtration/evaporation. Store in a desiccator at -20°C.

References

-

Green's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[2] Wiley-Interscience. Link

-

Catalytic Transfer Hydrogenation. Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation: A convenient method for removal of some commonly used protecting groups in peptide synthesis.[1] Journal of the Chemical Society, Perkin Transactions 1. Link

-

Histidine Poisoning Mechanisms. Crabtree, S. R., et al. (2024). Catalytic role of histidine in hydrolytic dehalogenation. (Discusses imidazole-metal coordination dynamics). Journal of Biological Inorganic Chemistry. Link

-

Cleavage Protocols. Sigma-Aldrich Technical Library. Boc/Z Removal Protocols and Side Reactions.[2][3]Link

Sources

- 1. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. Boc Resin Cleavage Protocol [sigmaaldrich.com]

Strategic Implementation of Z-Protected Dipeptides in High-Fidelity Peptide Synthesis

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the precise landscape of peptide therapeutics and organic synthesis, the choice of building blocks dictates the purity, yield, and scalability of the final product. While stepwise elongation using single N-protected amino acids (e.g., Z-AA-OH) remains standard for short sequences, it faces exponential yield decay and difficult purification profiles in longer or aggregation-prone chains.

This guide analyzes the technical advantages of utilizing Z-protected dipeptides (Z-AA-AA-OH) as superior building blocks. By shifting from stepwise addition to fragment condensation and enzymatic ligation, researchers can bypass critical bottlenecks related to racemization, solubility, and "difficult sequence" aggregation.

The Chemistry of Z-Protection: Beyond Basic Shielding

The Benzyloxycarbonyl (Z or Cbz) group is a carbamate protecting group removed via catalytic hydrogenolysis (

Why Dipeptides? The "Pre-Validation" Advantage

The primary failure mode in peptide synthesis is the accumulation of n-1 deletion sequences and diastereomers (racemates).

-

Single AA Strategy: Requires

steps (coupling/deprotection) for a sequence of length -

Z-Dipeptide Strategy: Reduces coupling events by 50%. Crucially, the stereochemistry of the internal peptide bond is pre-validated via HPLC/NMR before the fragment is committed to the main chain.

Comparative Analysis: Z-Dipeptides vs. Single Amino Acids

A. Racemization Suppression

A critical risk in coupling single amino acids—particularly Cysteine and Histidine—is

-

Single AA Risk: Activation of Z-His-OH or Z-Cys(Trt)-OH often leads to significant enantiomeric loss (up to 5-10% without specific additives).

-

Dipeptide Solution: By using a Z-protected dipeptide where the C-terminal residue is non-chiral (Glycine) or less prone to racemization (Proline/Alanine), the sensitive residue (placed at the N-terminus of the dipeptide, e.g., Z-His -Ala-OH) is shielded from activation conditions. The internal bond is stable.

Table 1: Comparative Racemization Risks in Model Couplings

| Feature | Single Amino Acid (Stepwise) | Z-Protected Dipeptide Block |

| Activation Site | Directly on the chiral | On the C-terminal AA of the dipeptide. |

| Risk Factor | High (Oxazolone formation). | Low (If C-term is Gly/Pro) to Moderate. |

| Purification | Post-synthesis (difficult separation of D/L isomers). | Pre-synthesis (Dipeptide can be recrystallized to >99% ee). |

| Critical Residues | Cys, His, Phe (high risk). | Safe if placed at N-term of the block. |

B. Enzymatic Synthesis Compatibility

Z-protected dipeptides are the "gold standard" substrates for Thermolysin and Pepsin mediated synthesis. These enzymes require a hydrophobic group (Z) at the S1 subsite to facilitate binding.

-

Mechanism: The enzyme catalyzes the formation of the peptide bond under thermodynamic control, often in aqueous/organic biphasic systems.

-

Advantage: Enzymes are stereospecific. They will simply refuse to couple a D-isomer, acting as a built-in chiral filter. This is impossible with chemical coupling of single amino acids.

C. Solubility and Aggregation Disruption

Long peptide chains often aggregate into

-

Single AAs: Linear addition often promotes ordered H-bonding, leading to early aggregation.

-

Z-Dipeptides: The introduction of a bulky, pre-formed unit alters the folding kinetics. Z-dipeptides are often highly crystalline solids with defined solubility in ethyl acetate or DMF, unlike many Z-amino acids which can be viscous oils (e.g., Z-Arg).

Experimental Protocols

Protocol A: Enzymatic Synthesis of Z-Asp-Phe-OMe (Aspartame Precursor)

This protocol demonstrates the stereoselectivity advantage of Z-dipeptides.

Reagents: Z-L-Aspartic acid, L-Phenylalanine methyl ester, Thermolysin (immobilized).[2] System: Biphasic (Ethyl Acetate / Water).

-

Preparation: Dissolve Z-L-Asp (10 mmol) and L-Phe-OMe (20 mmol) in water-saturated ethyl acetate (50 mL).

-

Enzyme Addition: Add Thermolysin (50 mg, immobilized on Celite or resin) to the aqueous phase (buffer pH 6.0).

-

Incubation: Stir at 40°C for 12–24 hours. The enzyme catalyzes the condensation.[3]

-

Precipitation: The product, Z-L-Asp-L-Phe-OMe, forms an adduct with L-Phe-OMe and precipitates, driving the equilibrium forward (Le Chatelier’s principle).

-

Work-up: Filter the solid. Wash with dilute HCl to remove excess Phe-OMe.

-

Deprotection (Optional): Hydrogenolysis (

, Pd/C) yields Aspartame.

Protocol B: Chemical Fragment Condensation (Solution Phase)

For coupling a Z-dipeptide (Fragment A) to a growing chain (Fragment B).

-

Activation: Dissolve Z-AA1-AA2-OH (1.0 eq) in DMF/DCM. Add HOBt (1.1 eq) and DIC (1.1 eq) at 0°C. Stir for 15 min.

-

Note: Use HOBt to suppress oxazolone formation at the C-terminus (AA2).

-

-

Coupling: Add the amine component (H-Peptide-OR, 1.0 eq) and DIPEA (2.0 eq).

-

Monitoring: Monitor via HPLC. The shift in retention time will be significant (unlike adding a single AA), making monitoring easy.

-

Work-up: Wash with 5%

, 1M

Visualization of Workflows

Diagram 1: Stepwise vs. Convergent (Dipeptide) Strategy

This diagram illustrates how using Z-dipeptides reduces the "Depth of Tree" in synthesis, minimizing error propagation.

Caption: Comparison of error propagation. The Convergent strategy (Right) allows for intermediate purification of the dipeptide block, ensuring 100% stereochemical integrity before the final coupling.

Diagram 2: Enzymatic Selectivity Mechanism

Illustrating why Z-protection is required for Thermolysin-mediated synthesis.

Caption: Thermolysin requires a hydrophobic N-terminal protecting group (Z) to bind the substrate in the S1 pocket. Free amino acids fail to bind efficiently.

References

-

Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201.

-

Isowa, Y., et al. (1979). The Thermolysin-Catalyzed Condensation Reaction of N-Substituted Aspartic Acid and Phenylalanine Methyl Ester.[2] Tetrahedron Letters, 20(28), 2611-2612.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

Bachem. (2023). Peptide Synthesis Methods: Liquid Phase Peptide Synthesis (LPPS).[4] Bachem Knowledge Center.

- Vertex AI Search. (2023). Industrial application of Z-aspartame precursor. [Grounding Source 1.11, 1.17]

Sources

Z-Gly-His-OH: A Comparative Guide for Peptide Synthesis and Biomimetic Catalysis

[1]

Product: Z-Gly-His-OH (N-Carbobenzoxy-Glycyl-L-Histidine) CAS: 38972-84-4 (approximate for free acid/derivatives) Primary Applications: Peptide Synthesis Intermediate, Biomimetic Catalyst, Metal-Binding Model.

Executive Summary

Z-Gly-His-OH is a protected dipeptide derivative serving two distinct roles in biochemical research: as a robust intermediate for peptide synthesis and as a minimalist model for enzyme active sites . Unlike its famous analogue Hippuryl-His-Leu (the standard substrate for ACE), Z-Gly-His-OH is rarely used as a direct diagnostic substrate. Instead, it is the "control" molecule: it blocks the N-terminal amine to isolate the catalytic or binding properties of the histidine imidazole ring.

This guide compares Z-Gly-His-OH against standard alternatives (Fmoc-derivatives, free Histidine, and Hippuryl-peptides) to assist researchers in selecting the correct reagent for synthesis or kinetic assays.

Part 1: Peptide Synthesis Applications

The "Builder" Role: Z-Gly-His-OH vs. Fmoc-Gly-His-OH[1]

In peptide chemistry, Z-Gly-His-OH is a pre-formed dipeptide unit. Its primary value lies in convergent synthesis —introducing a Gly-His fragment without cycling through individual amino acid couplings, which reduces step-count and purification burden.

Comparative Analysis: Protecting Group Strategy

| Feature | Z-Gly-His-OH (Benzylic) | Fmoc-Gly-His-OH (Fluorenyl) | Boc-Gly-His-OH (t-Butyl) |

| Deprotection | Hydrogenolysis ( | Piperidine (Base) | TFA (Acid) |

| Orthogonality | Orthogonal to Base-labile (Fmoc) and Acid-labile (Boc) side chains. | Not orthogonal to base-sensitive groups. | Not orthogonal to acid-sensitive groups. |

| Stability | Extremely stable in basic and weak acidic conditions. | Unstable in secondary amines. | Unstable in strong acids. |

| Racemization Risk | High during activation of His-COOH. | Moderate (Base can induce racemization). | Low (if activation is rapid). |

Critical Insight: The Racemization Trap

As a Senior Scientist, I must highlight a critical failure point. When you activate the carboxyl group of Z-Gly-His-OH to couple it to a third amino acid (e.g., to make Z-Gly-His-Lys), the Histidine residue is prone to racemization .

-

Mechanism: The N-acyl group (from the Z-Gly) facilitates the formation of an oxazolone intermediate on the Histidine. This intermediate readily loses chirality.

-

Solution: Do not use standard EDC/NHS coupling alone. Use DEPBT or add CuCl₂ / HOBt to suppress racemization. Alternatively, use the Azide Method (conversion to hydrazide then azide), which historically preserves chirality best for His-containing segments.

Protocol: Segment Condensation with Z-Gly-His-OH

Validating the coupling of Z-Gly-His-OH to H-Lys(Boc)-OMe.

-

Dissolution: Dissolve 1.0 eq Z-Gly-His-OH and 1.1 eq H-Lys(Boc)-OMe in DMF.

-

Activation (Low Racemization): Add 1.1 eq DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and 2.0 eq DIPEA.

-

Why DEPBT? It is superior to HATU/HBTU for Histidine couplings, reducing racemization from ~10-20% to <1%.

-

-

Reaction: Stir at 0°C for 1 hour, then Room Temp for 12 hours.

-

Workup: Dilute with EtOAc. Wash with 5% NaHCO₃ (do not wash with strong acid like 1M HCl as it may deprotect the Boc group or protonate the imidazole excessively, complicating extraction).

-

Validation: HPLC (C18 column) and MS. Check for diastereomers (D-His peak).

Part 2: Biomimetic Catalysis (Esterase Activity)

The "Model" Role: Z-Gly-His-OH vs. Free Histidine[1][2]